Product packaging for C.I. Reactive Yellow 25(Cat. No.:CAS No. 12226-52-7)

C.I. Reactive Yellow 25

Cat. No.: B076208
CAS No.: 12226-52-7
M. Wt: 788.4 g/mol
InChI Key: QVDFDCWLEKWNMS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Reactive Yellow 25 is a monochlorotriazine-based vinyl sulfone reactive dye extensively utilized in textile chemistry research for covalently bonding to cellulosic fibers such as cotton and rayon. Its primary research value lies in its bifunctional reactivity; the dye molecule possesses both a monochlorotriazine group and a beta-sulfatoethylsulfone precursor, which, under alkaline conditions, generates a highly reactive vinyl sulfone group. This dual-anchor mechanism facilitates a comprehensive study of dye-fiber fixation kinetics, wash-fastness properties, and color yield efficiency, enabling researchers to optimize dyeing parameters like pH, temperature, and electrolyte concentration. The compound serves as a critical tool for investigating the relationship between molecular structure and performance in sustainable textile manufacturing, including the development of low-salt dyeing processes and the assessment of eco-friendly finishing techniques. Its bright yellow hue also makes it an ideal candidate for colorimetric analysis and for studying the interactions between dyes and fabric modifiers. Researchers employ this compound to advance the understanding of reactive dyeing mechanisms and to engineer textiles with enhanced colorfastness and reduced environmental impact. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H14Cl2N7Na3O10S2 B076208 C.I. Reactive Yellow 25 CAS No. 12226-52-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12226-52-7

Molecular Formula

C26H14Cl2N7Na3O10S2

Molecular Weight

788.4 g/mol

IUPAC Name

trisodium;4-[[5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C26H17Cl2N7O10S2.3Na/c1-11-8-14(46(40,41)42)4-6-18(11)35-25(37)20(21(34-35)26(38)39)33-32-17-10-13(3-7-19(17)47(43,44)45)29-24(36)12-2-5-15-16(9-12)31-23(28)22(27)30-15;;;/h2-10,20H,1H3,(H,29,36)(H,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

QVDFDCWLEKWNMS-UHFFFAOYSA-K

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS No.

72139-14-1

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Significance of Reactive Azo Dyes in Contemporary Industrial Chemistry

Reactive azo dyes represent the largest and most important class of synthetic colorants used in the textile industry, accounting for over 60% of all dyes produced. nih.gov Their widespread use stems from their ability to form strong, covalent bonds with the functional groups present in fibers such as cotton, wool, and silk. mst.dk This chemical bonding results in excellent wash fastness and a wide spectrum of brilliant colors, properties that are highly desirable in modern textiles. lawyersnjurists.com

The fundamental structure of an azo dye contains one or more azo groups (–N=N–) connecting aromatic rings. nih.gov The versatility of azo chemistry allows for a vast number of molecular structures, leading to a broad palette of shades, primarily in the yellow, orange, and red range. mst.dkwikipedia.org In industrial applications, these dyes are valued for their high tinctorial strength, ease of application, and cost-effectiveness. The dyeing process with reactive dyes typically involves two stages: an initial exhaustion phase where the dye is absorbed by the fiber in a neutral medium, followed by a fixation phase under alkaline conditions where the covalent bond formation occurs. lawyersnjurists.com

The chemical stability and versatility of azo dyes have solidified their dominant position in the market. researchgate.net They are integral to various industrial sectors beyond textiles, including the coloring of leather, paper, and plastics. mst.dk

Role of C.i. Reactive Yellow 25 As a Model Compound in Dye Chemistry Research

C.I. Reactive Yellow 25 is a significant compound within the single azo class of reactive dyes. worlddyevariety.com Its specific chemical structure and properties make it a valuable model compound for various research applications in dye chemistry.

Chemical and Physical Properties of this compound

Property Value
C.I. Name Reactive Yellow 25
Molecular Formula C₂₆H₁₄Cl₂N₇Na₃O₁₀S₂
Molecular Weight 788.44
CAS Registry Number 12226-52-7 / 72139-14-1
Molecular Structure Single azo class

Source: World dye variety worlddyevariety.com

The manufacturing process involves the diazotization of 2,4-Diaminobenzenesulfonic acid, which is then coupled with 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This intermediate is subsequently condensed with 2,3-Dichloroquinoxaline-6-carbonyl chloride. worlddyevariety.com

As a model compound, Reactive Yellow 25 is utilized in studies focused on the interactions between dyes and textile fibers. Research has explored its use in the modification of commercial reactive dyes to enhance their properties. ncsu.edu For instance, studies have investigated the synthesis of novel reactive dyes based on quinoxaline (B1680401) systems, using commercial dyes like Reactive Yellow 25 as a starting point. ncsu.edu

Furthermore, Reactive Yellow 25 has been employed in environmental research, particularly in the study of dye removal from wastewater. It is used as a representative textile dye to test the efficacy of various adsorption and degradation techniques. medchemexpress.comresearchgate.net For example, research has demonstrated that it can be adsorbed onto single-walled carbon nanotubes through electrostatic interactions, offering a method for separating residual dyes from water. medchemexpress.com

Evolution of Reactive Dye Systems: Historical Perspectives and Structural Innovations

Advanced Synthetic Routes for C.I. Reactive Yellow 25 and Analogues

The synthesis of this compound is a multi-step process that relies on precise control of reaction conditions to ensure high yield and purity. The fundamental route involves diazotization, azo coupling, and a final condensation step to introduce the reactive moiety.

Exploration of Condensation and Coupling Reaction Mechanisms

The synthesis of this compound begins with the diazotization of an aromatic amine, 2,4-diaminobenzenesulfonic acid. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with sodium nitrite (B80452) to form a reactive diazonium salt. google.com This diazonium salt is an electrophile and is immediately used in the subsequent coupling reaction. nih.gov

The next stage is the azo coupling reaction, a cornerstone of azo dye synthesis. nih.gov The prepared diazonium salt reacts with a coupling component, in this case, 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This is an electrophilic aromatic substitution reaction where the electron-rich coupling component attacks the diazonium salt. nih.gov The reaction is carefully controlled, often at a temperature of 8-10 °C and a pH of 4.5-6.5, to facilitate the formation of the azo linkage (-N=N-), which is the chromophore responsible for the dye's color. google.com

The final step is a condensation reaction to attach the reactive group. The intermediate azo compound is reacted with 2,3-dichloroquinoxaline-6-carbonyl chloride. This reaction involves the nucleophilic attack of an amino group on the dye intermediate onto the electrophilic carbon of the quinoxaline derivative, resulting in the formation of an amide bond and the final this compound molecule. google.com The presence of two chlorine atoms on the quinoxaline ring makes it a suitable electrophilic partner for such nucleophilic substitution reactions. google.com

Incorporation of Specific Reactive Moieties (e.g., Monochlorotriazine, Vinylsulfone, Sulfonate Groups)

While this compound itself contains a dichloroquinoxaline reactive group, the broader family of reactive dyes utilizes a variety of reactive moieties to achieve different levels of reactivity, fixation efficiency, and application properties.

Monochlorotriazine (MCT) groups are a common feature in many reactive dyes. These are typically introduced by reacting the dye chromophore with cyanuric chloride. The reactivity of the triazine ring can be modulated; for instance, dichlorotriazine dyes are highly reactive and suitable for cold dyeing, while monochlorotriazine dyes, with one chlorine atom replaced, are less reactive and require higher temperatures for fixation. vulcanchem.com The presence of an s-triazine reactive group can improve the exhaustion and fixation values of a dye. core.ac.uk

Vinylsulfone (VS) groups represent another major class of reactive moieties. These are often introduced as a β-sulfatoethylsulfone group, which, under alkaline conditions, eliminates sulfuric acid to form the highly reactive vinylsulfone group. core.ac.uksdc.org.uk This group then reacts with the hydroxyl groups of cellulose fibers via a Michael addition reaction. nih.gov Dyes containing both a monochlorotriazine and a vinylsulfone group are known as heterobifunctional reactive dyes, offering enhanced fixation and stability. sdc.org.uk

Design and Synthesis of Novel Reactive Dye Systems Referencing this compound

This compound, as a commercial quinoxaline-based dye, serves as a valuable reference for the design and synthesis of new reactive dye systems with enhanced properties.

Pyrimidine and Quinoxaline-Based Chromophores

Research into novel reactive dyes often involves the modification of existing chromophoric systems. Pyrimidine and quinoxaline heterocycles are of particular interest. Dyes based on a quinoxaline reactive group are noted for their high reactivity. ncsu.edu The synthesis of novel dyes can involve modifications to the quinoxaline ring system or the development of new chromophores that incorporate this moiety. Similarly, pyrimidine-based reactive dyes, such as those containing chlorodifluoropyrimidine, are also a focus of research for developing new colorants. ncsu.edu

Heterobifunctional Reactive Dye Architectures

A significant area of development is the creation of heterobifunctional reactive dyes, which contain two different reactive groups. This approach aims to improve fixation rates and provide greater dyeing process stability. One strategy involves modifying existing commercial dyes. For example, a dichloroquinoxaline (DCQ) dye like this compound can be used as a starting material. ncsu.edu In one study, a commercial DCQ yellow dye was modified in a two-step process. First, it was reacted with cysteamine (B1669678) to introduce a linking group. This intermediate was then reacted with chlorotrifluoropyrimidine to create a novel bis-chlorodifluoropyrimidine (bis-CDP) heterobifunctional dye. ncsu.edu This modification demonstrates how the fundamental structure of this compound can be leveraged to build more complex and potentially higher-performing dye architectures.

Purification Methodologies for this compound

The purification of reactive dyes is a critical step in their manufacture to remove inorganic salts and by-products, thereby ensuring the quality and consistency of the final product.

Membrane Filtration: Nanofiltration (NF) is a widely used technique for the desalination and purification of reactive dyes. google.comresearchgate.net NF membranes can effectively separate the larger dye molecules from smaller inorganic salt molecules. Studies have shown that nanofiltration can be used to concentrate and purify composite reactive yellow dyes. google.com The efficiency of the separation is influenced by factors such as the membrane type, operating pressure, and the concentration of the dye and salt in the feed solution. pwr.edu.pl Ultrafiltration (UF) can also be employed, often in a hybrid system with nanofiltration, to remove larger particles and further purify the dye solution. koreascience.kr

Salting-Out Techniques

Salting-out is a widely used method in dye manufacturing for the separation and purification of the product from the reaction mixture. This technique involves increasing the ionic strength of the dye solution by adding a large quantity of a neutral salt, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). upb.rogoogle.comikm.org.my This addition reduces the solubility of the organic dye molecules, causing them to precipitate out of the solution while more soluble inorganic impurities remain in the aqueous phase. ikm.org.my

The process is typically carried out after the final condensation step in the synthesis. For instance, after the reaction is complete, the mixture is heated, and a specific amount of NaCl is added under stirring. upb.ro The precipitated dye is then collected by filtration, washed with a saturated salt solution to remove residual impurities, and dried. upb.ro The effectiveness of salting-out depends on factors such as the concentration and type of salt used, temperature, and the pH of the solution. ikm.org.my

Table 1: Factors Influencing Salting-Out Efficiency

ParameterEffect on Dye PrecipitationRationale
Salt Concentration Precipitation increases with salt concentration up to a certain point.High salt concentration reduces the solvation of dye molecules, decreasing their solubility. ikm.org.my
Type of Salt Different salts (e.g., NaCl, Na₂SO₄) have varying effectiveness.The choice of salt relates to the Hofmeister series, which ranks ions by their ability to precipitate proteins and, by extension, other large organic molecules like dyes. ikm.org.my
Temperature Can influence both dye solubility and impurity solubility.In some processes, the mixture is heated during salting to ensure certain impurities remain dissolved, then cooled to maximize dye precipitation. upb.ro
pH Affects the ionization state of the dye molecule.Adjusting the pH can suppress the ionization of the dye's acidic or basic groups, reducing its aqueous solubility and enhancing precipitation. ikm.org.my

Activated Carbon Adsorption for Impurity Removal

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for removing organic impurities from dye solutions. wrc.org.zanih.gov In the purification of this compound, activated carbon is used to decolorize the solution by adsorbing residual colored by-products and unreacted intermediates, which can affect the brightness and purity of the final dye product. google.com

The process can be implemented using either powdered activated carbon (PAC) or granular activated carbon (GAC). researchgate.net In a typical application, a percentage of powdered carbon is added to the dye solution, which is then agitated for a specific contact time (e.g., two hours) to allow for adsorption of impurities. google.com Following the adsorption step, the carbon is removed by filtration. google.com The efficiency of this process is influenced by several operational parameters.

Table 2: Key Parameters for Activated Carbon Adsorption

ParameterOptimal Condition/RangeImpact on Impurity Removal
Adsorbent Dose Varies (e.g., 5-10% by weight) google.comA higher dose provides more active sites for adsorption, increasing removal efficiency up to a saturation point. scispace.com
Contact Time Typically 1-2 hours google.comhilarispublisher.comSufficient time is needed to reach adsorption equilibrium. researchgate.net
Temperature Often ambient to slightly elevatedAdsorption can be favored by higher temperatures, which can increase the diffusion rate of impurity molecules into the pores of the activated carbon. wrc.org.za
pH Acidic to Neutral (pH 2.5-7) researchgate.netcivilica.comThe surface charge of the activated carbon and the ionization of impurity molecules are pH-dependent, affecting the electrostatic interactions between them. mdpi.com

Studies have shown that factors like the type of raw material used to produce the activated carbon (e.g., oak sawdust, corn stalk) and the activation method (chemical or physical) also determine its adsorptive characteristics and effectiveness. hilarispublisher.comtandfonline.com

Membrane Filtration Approaches for Desalination

Membrane filtration, particularly nanofiltration (NF) and reverse osmosis (RO), is an advanced technology used for the desalination and concentration of reactive dyes. ionexchangeglobal.comresearchgate.net These processes are crucial for removing the high concentrations of inorganic salts (e.g., NaCl, Na₂SO₄) that are present in the dye solution from the synthesis and salting-out steps. researchgate.netindustrialchemicals.gov.au

Nanofiltration is highly effective for this purpose because NF membranes possess pore sizes (typically <2 nm) that can retain large, multivalent dye molecules while allowing smaller, monovalent salt ions to pass through into the permeate. purewaterent.net This selective separation allows for the purification and concentration of the dye product. google.com The process is often performed using a cross-flow filtration system to prevent the membrane pores from becoming clogged. purewaterent.net

Table 3: Performance of Membrane Filtration in Reactive Dye Purification

Membrane TypeOperating PrincipleTypical ApplicationSalt RejectionDye Rejection
Nanofiltration (NF) Size and charge-based exclusion; operates at lower pressures than RO. nih.govPrimary desalination and concentration of dye solution. ionexchangeglobal.compurewaterent.netModerate to High (Can permeate monovalent salts) iwaponline.comVery High (>95%) nih.goviwaponline.com
Reverse Osmosis (RO) Diffusion-based separation through a dense membrane; operates at high pressure. nih.govPolishing of permeate from NF; water recovery from wastewater streams. researchgate.netsemanticscholar.orgVery High (>98%) nih.govVery High (>99%) nih.gov

The efficiency of membrane filtration is dependent on the specific membrane used, operating pressure, temperature, and the concentration of dye and salt in the feed solution. researchgate.netresearchgate.net For instance, increasing the operating pressure generally leads to higher permeate flux and increased rejection of salts and dyes. researchgate.net

Chemical Binding Mechanisms with Cellulosic Fibers

The permanent coloration of cellulosic fibers with this compound is achieved through the formation of strong, covalent bonds between the dye molecule and the fiber. This chemical bonding is the hallmark of reactive dyes and is responsible for their excellent wash fastness properties. The primary reactions involved are nucleophilic substitution and, in some cases, nucleophilic addition.

Nucleophilic Substitution and Addition Reactions Leading to Covalent Bond Formation

Reactive dyes, by definition, contain reactive groups that can form a covalent bond with the substrate. scribd.com In an alkaline medium, the hydroxyl groups of the cellulose fibers (Cell-OH) are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻). jcsp.org.pkpsu.edu These ions then attack the electrophilic centers on the reactive dye molecule.

This compound belongs to a class of dyes that can undergo nucleophilic substitution reactions. ncsu.eduresearchgate.net The dye molecule contains reactive groups, such as a dichlorotriazine or a vinyl sulfone group, where a leaving group (e.g., a chlorine atom) is attached to a carbon atom. mdpi.comindustrialchemicals.gov.au The cellulosate ion acts as a nucleophile, attacking this carbon atom and displacing the leaving group, resulting in the formation of a stable ether linkage between the dye and the fiber. scribd.commdpi.comindustrialchemicals.gov.au This covalent bond is the basis for the high wet fastness of reactive dyes.

Under alkaline conditions, a competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide (B78521) ions (OH⁻) from the water instead of the fiber. scribd.compsu.edu This hydrolyzed dye is no longer capable of reacting with the cellulose and must be washed off, which can lead to lower fixation rates and increased effluent load. china-dyestuff.com

Factors Governing Dye-Fiber Affinity and Fixation Yields

The efficiency of the dyeing process, measured by dye-fiber affinity and fixation yield, is influenced by several key factors:

Dye Structure and Substantivity: The inherent affinity of the dye for the fiber, known as substantivity, plays a crucial role. china-dyestuff.com Dyes with higher substantivity will be adsorbed onto the fiber surface more readily, increasing the chances of a successful reaction.

Fiber Accessibility: The physical structure of the cellulosic fiber, including its crystallinity and porosity, affects the accessibility of the hydroxyl groups for reaction. researchgate.net More open and amorphous regions of the fiber allow for better penetration of dye molecules and higher fixation rates. researchgate.net

Reaction Conditions: The pH, temperature, and presence of electrolytes in the dyebath are critical parameters that control both the dye-fiber reaction and the competing hydrolysis reaction. china-dyestuff.com Proper control of these conditions is essential to maximize fixation and minimize dye wastage.

Influence of Dyeing Process Parameters on this compound Fixation and Exhaustion

The successful application of this compound hinges on the careful control of various dyeing process parameters. These parameters directly impact the dye's exhaustion (the amount of dye that moves from the dyebath to the fiber) and fixation (the amount of dye that covalently bonds with the fiber).

Optimization of Electrolyte and Alkali Concentrations

Electrolytes , such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are essential in the dyeing of cellulosic fibers with reactive dyes. psu.edumdpi.com Both the dye and the cellulosic fiber carry a negative surface charge in water, leading to electrostatic repulsion. Electrolytes help to overcome this repulsion, promoting the exhaustion of the dye onto the fiber surface. psu.eduresearchgate.net Increasing the electrolyte concentration generally leads to higher dye uptake. researchgate.net

Alkali , such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), is necessary to create the alkaline conditions required for the fixation reaction. jcsp.org.pkresearchgate.net The alkali raises the pH of the dyebath, which promotes the ionization of the hydroxyl groups in cellulose to form the more nucleophilic cellulosate ions. jcsp.org.pkpsu.edu However, an excessively high alkali concentration can increase the rate of dye hydrolysis, leading to lower fixation efficiency. china-dyestuff.com Therefore, optimizing the alkali concentration is crucial for achieving a high degree of fixation. researchgate.net

ParameterEffect on ExhaustionEffect on Fixation
Electrolyte Concentration Increases exhaustion by overcoming electrostatic repulsion between dye and fiber.Indirectly improves fixation by increasing the amount of dye available on the fiber.
Alkali Concentration Can decrease exhaustion if too high due to increased fiber surface charge.Essential for fixation by creating the necessary alkaline conditions for the dye-fiber reaction. Too high a concentration increases hydrolysis.

This table provides a simplified overview of the general effects of electrolyte and alkali concentrations on the dyeing process.

Dynamics of Dyeing Temperature and Reaction Time

Dyeing temperature significantly influences the rates of dye diffusion, exhaustion, and fixation. china-dyestuff.comkinnaird.edu.pk An increase in temperature generally accelerates the diffusion of the dye into the fiber and increases the rate of the fixation reaction. researchgate.netchina-dyestuff.com However, higher temperatures also increase the rate of dye hydrolysis. china-dyestuff.com For each specific reactive dye, there is an optimal temperature range that balances these competing effects to achieve the best fixation yield.

Reaction time is another critical factor. A longer dyeing time allows for greater dye penetration into the fiber and more time for the fixation reaction to occur. kinnaird.edu.pk However, extended reaction times can also lead to increased hydrolysis of the unfixed dye. The optimal dyeing time is a balance between achieving maximum fixation and minimizing dye wastage.

ParameterEffect on Dyeing Process
Temperature Higher temperatures increase dye diffusion and reaction rates but also accelerate dye hydrolysis.
Reaction Time Longer times allow for more complete dye penetration and fixation but can also lead to increased hydrolysis.

This table summarizes the dynamic effects of temperature and reaction time on the dyeing process.

Material-to-Liquor Ratio and Initial Dye Concentration Effects

The material-to-liquor ratio (M:L) , which is the ratio of the weight of the textile material to the volume of the dyebath, is an important parameter affecting dye exhaustion. researchgate.netitu.edu.tr A lower liquor ratio (less water) generally leads to a higher concentration of dye and electrolytes in the bath, which can promote exhaustion. 182.160.97 However, very low liquor ratios can sometimes hinder dye solubility and lead to uneven dyeing. 182.160.97 Studies on similar reactive dyes have shown that an optimal liquor ratio exists to maximize color strength, fixation, and exhaustion. For instance, with Reactive Yellow 145, a liquor ratio of 1:6 was found to be optimal. 182.160.97

The initial dye concentration also plays a significant role. While a higher initial dye concentration can lead to a deeper shade, the percentage of dye fixation may decrease. researchgate.net This is because at higher concentrations, dye molecules may aggregate, which can hinder their diffusion into the fiber and their ability to react.

ParameterEffect on Dyeing Process
Material-to-Liquor Ratio A lower ratio generally increases dye and electrolyte concentration, promoting exhaustion.
Initial Dye Concentration Higher concentrations can lead to deeper shades but may decrease the overall fixation percentage due to dye aggregation.

This table outlines the effects of the material-to-liquor ratio and initial dye concentration on the dyeing process.

Surface Modification Techniques for Enhanced this compound Application

Surface modification of cellulosic substrates like cotton and viscose is a critical area of research aimed at improving dye uptake, enhancing fixation, and reducing the environmental impact of the dyeing process. For reactive dyes such as this compound, which form covalent bonds with the fiber, pretreatments can introduce new functional groups, increase the fiber's affinity for the dye, and facilitate a more efficient and eco-friendly dyeing process, often by reducing or eliminating the need for large amounts of salt and alkali.

The application of bio-polymers like chitosan (B1678972) and hyper-branched polymers like dendrimers has emerged as a promising eco-friendly strategy for modifying cotton fibers. This modification aims to increase the substantivity of anionic reactive dyes, enabling salt-free dyeing processes.

Chitosan, a deacetylated derivative of chitin, is a natural polycationic biopolymer. Its primary amine groups can be protonated under acidic conditions, imparting a positive charge to the cotton surface. This cationic surface has a strong electrostatic attraction for anionic reactive dye molecules, significantly increasing dye exhaustion without the need for electrolytes like sodium chloride.

Dendrimers, such as polyamidoamine (PAMAM), are highly branched, well-defined macromolecules with a large number of terminal functional groups. When applied to cotton, their amine groups introduce a high density of cationic sites, functioning similarly to chitosan but with a more structured and dense charge distribution.

A hybrid approach involves grafting a chitosan-dendrimer co-polymer onto the cotton fabric. For instance, a chitosan-poly(propylene imine) dendrimer (CS-PPI) hybrid can be cross-linked onto cotton using an agent like citric acid. This treatment introduces the unique properties of both chitosan (biocompatibility, biodegradability) and dendrimers (high density of functional groups) onto the cotton fiber. The presence of numerous amine groups on the modified cotton acts as new absorption sites for reactive dyes. This modification has been shown to markedly increase the dye fixation and color strength (K/S values) in salt-free dyeing conditions compared to conventional dyeing of untreated cotton which requires high salt concentrations.

The enhanced dyeability is primarily attributed to the formation of ionic bonds between the cationic amino groups of the chitosan-dendrimer hybrid grafted onto the cotton and the anionic sulfonate groups of the reactive dye molecules. This strong initial attraction facilitates the subsequent covalent bond formation between the dye's reactive group and the hydroxyl groups of cellulose under alkaline conditions.

Research Findings on Cotton Pre-treatment for Reactive Dyes While direct studies specifying this compound are limited, research on other reactive dyes demonstrates the efficacy of these pre-treatments. The principles are generally applicable to dyes of the same class.

Pre-treatment AgentReactive Dye(s) StudiedKey Findings
Chitosan-Poly(propylene imine) Dendrimer Hybrid (CS-PPI)C.I. Reactive Red 198Significant increase in color strength (K/S) in salt-free dyeing compared to conventional dyeing with salt.
Polyamidoamine (PAMAM) DendrimerC.I. Reactive Red 11, C.I. Reactive Blue 140Higher K/S values were achieved in the absence of electrolyte compared to untreated cotton dyed conventionally.
Chitosan Nanoparticles (with Plasma Treatment)C.I. Reactive Red 66, C.I. Reactive Black 5Pre-treatment considerably improved dye uptake, exhaustion, and color strength (K/S) without salt.

Enzymatic pre-treatment, particularly using cellulase (B1617823) enzymes, offers a bio-technological route to modify the surface of viscose, a regenerated cellulosic fiber. This "bio-polishing" process can enhance the dyeing properties of the fabric. Viscose fibers have a higher moisture absorption and a different surface structure compared to cotton.

The mechanism of enzymatic treatment involves the partial and controlled hydrolysis of the cellulose chains on the fiber surface. Cellulase enzymes act on the amorphous regions of the cellulose, breaking down microfibrils and removing surface fuzz. This action results in a cleaner, smoother fiber surface with increased accessibility to dye molecules. The removal of surface hairs can lead to improved pilling resistance and a smoother fabric handle.

For reactive dyeing, this enhanced accessibility and cleaner surface can lead to a higher rate of dye diffusion into the fiber and a more uniform dyeing outcome. Studies have shown that enzymatic treatment can increase the final color yield (K/S value) for various reactive dyes. The extent of improvement can depend on the specific dye's molecular structure and the type of reactive group it contains.

A significant advantage of this approach is the potential for process integration. Researchers have developed one-bath processes where enzymatic pre-treatment and reactive dyeing of viscose are performed sequentially in the same bath. This method drastically reduces the consumption of water, energy, and time compared to conventional two-bath processes, which involve separate scouring/bleaching and dyeing steps. Furthermore, such integrated bio-processes can lead to a significant reduction in the chemical oxygen demand (COD) of the resulting effluent, contributing to a cleaner production profile.

Comparison of Conventional vs. One-Bath Enzymatic Pre-treatment and Dyeing for Viscose

Advanced Analytical Methodologies for C.i. Reactive Yellow 25 Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in the study of C.I. Reactive Yellow 25, offering non-destructive ways to probe its molecular structure, electronic transitions, and functional group composition.

UV-Visible (UV-Vis) spectroscopy is a primary tool for examining the integrity of the chromophore system in this compound, which is responsible for its color. The dye's concentration in a solution is directly proportional to its absorbance at the wavelength of maximum absorption (λmax). For reactive yellow dyes, this peak is typically observed in the visible region.

During degradation studies, UV-Vis spectroscopy serves as a straightforward method to monitor the breakdown of the dye. The destruction of the azo bond (–N=N–), a key component of the chromophore, leads to a decrease in the intensity of the main absorption peak. For instance, in studies of similar reactive yellow dyes, a significant reduction in the absorbance peak around 410 nm is observed during microbial oxidation, indicating the cleavage of the chromophore. researchgate.net The appearance of new peaks at different wavelengths, such as a peak at 325.5 nm, suggests the formation of smaller molecular fragments as degradation byproducts. researchgate.net This spectral monitoring allows for the quantitative assessment of decolorization efficiency over time.

Table 1: UV-Vis Spectral Data for a Representative Reactive Yellow Dye During Degradation

SampleWavelength of Maximum Absorption (λmax)AbsorbanceObservation
Untreated Dye410 nm2.9Intense color due to intact azo chromophore. researchgate.net
After 7 Days of Microbial Oxidation410 nm0.4Significant decrease in absorbance, indicating chromophore cleavage. researchgate.net
After 7 Days of Microbial Oxidation325.5 nm1.1Appearance of a new peak, suggesting the formation of degradation byproducts. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. The infrared spectrum provides a unique "fingerprint" by showing absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key functional groups that can be identified include:

N-H stretching: Typically observed around 3420 cm⁻¹.

C=O stretching: From the reactive group, appearing near 1724 cm⁻¹.

N=N stretching: The characteristic azo bond, which shows a peak around 1560 cm⁻¹. mdpi.com

C-N stretching: Found near 792 cm⁻¹. mdpi.com

S-O stretching: From sulfonate groups, which are common in reactive dyes for solubility.

C-S and C-Cl bonds: Peaks for these can be found at approximately 1090 cm⁻¹ and 702 cm⁻¹, respectively. mdpi.com

During degradation, FTIR analysis reveals significant structural changes. The disappearance or reduction in the intensity of the N=N stretching peak confirms the breakdown of the azo chromophore. mdpi.com Similarly, alterations in the regions corresponding to other functional groups can provide evidence of the formation of intermediate compounds, such as carboxylic acids or amines, as the parent dye molecule is fragmented. mdpi.com

Table 2: Characteristic FTIR Peaks for a Representative Reactive Dye and Their Fate During Degradation

Wavenumber (cm⁻¹)BondFunctional GroupObservation During Degradation
3421.7N-H StretchAminePeak diminishes or disappears. mdpi.com
1724C=O StretchCarbonylPeak diminishes or disappears. mdpi.com
1559.9N=N StretchAzoPeak disappears, confirming chromophore cleavage. mdpi.com
1090C-S StretchSulfonate/ThioetherPeak diminishes or disappears. mdpi.com
792C-N StretchAmine/AmidePeak diminishes or disappears. mdpi.com
702C-Cl StretchChlorotriazine (reactive group)Peak diminishes or disappears. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for the definitive structural elucidation of this compound. researchgate.net While other spectroscopic methods identify functional groups, NMR provides detailed information about the connectivity of atoms, allowing for the complete mapping of the molecular skeleton.

¹H NMR provides information on the number and types of hydrogen atoms in the molecule, as well as their neighboring atoms. The chemical shifts, splitting patterns, and integration of the signals help to piece together the structure.

¹³C NMR provides information about the carbon framework of the molecule. researchgate.net It can distinguish between different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl), which is essential for confirming the complex structure of a dye molecule.

Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, can be used to establish correlations between different protons and carbons, providing unequivocal proof of the dye's structure. This level of detail is critical for confirming the identity of a synthesized dye and for identifying the precise structures of unknown impurities or degradation products. researchgate.net

X-ray Diffraction (XRD) is a technique used to analyze the solid-state properties of this compound, particularly its degree of crystallinity. When supplied as a powder, the dye can exist in either a crystalline (ordered) or amorphous (disordered) state. The XRD pattern of a crystalline material shows sharp, well-defined peaks, while an amorphous material produces a broad halo.

The position and intensity of the peaks in the diffraction pattern are characteristic of the material's crystal lattice structure. This information is valuable for quality control in the manufacturing process, as the physical properties of the dye powder, such as its solubility and stability, can be influenced by its crystallinity. The Crystallinity Index (CI) can be calculated from XRD data to provide a quantitative measure of the crystalline fraction of the material. While not used for elucidating the molecular structure itself, XRD is crucial for characterizing the bulk solid material. researchgate.net

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from impurities and for analyzing the complex mixtures that result from its degradation.

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for assessing the purity of reactive dyes and analyzing their degradation products. researchgate.net Due to the manufacturing process, commercial dyes often contain isomers, byproducts, and unreacted starting materials. HPLC can effectively separate the main dye component from these impurities, allowing for accurate quantification of its purity.

In research, HPLC is indispensable for studying the degradation of this compound. As the dye molecule breaks down, a variety of smaller organic molecules are formed. HPLC can separate these degradation intermediates, and when coupled with a detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it allows for their identification. researchgate.net This is critical for understanding the degradation pathway and the nature of the resulting effluent. najah.edu Furthermore, HPLC is the primary method for determining the ratio of the active, reactive form of the dye to its hydrolyzed, non-reactive form, which is a key parameter in dyeing process efficiency. researchgate.net

Degradation Pathways and Environmental Remediation of C.i. Reactive Yellow 25

Advanced Oxidation Processes (AOPs) for C.I. Reactive Yellow 25 Degradation

AOPs represent a promising technology for treating textile effluents containing reactive dyes. mdpi.com These processes, including photocatalysis and ozonation, are capable of breaking down the complex molecular structure of dyes like this compound, leading to decolorization and a reduction in chemical oxygen demand (COD). nih.govresearchgate.net

Heterogeneous photocatalysis is an AOP that utilizes semiconductor catalysts to degrade organic pollutants upon exposure to a suitable light source, typically ultraviolet (UV) radiation. mdpi.com This process is effective for the degradation of various reactive dyes. researchgate.net

The photocatalytic degradation of reactive dyes is commonly achieved using semiconductor catalysts such as zinc oxide (ZnO) and titanium dioxide (TiO2). researchgate.netuni-lj.si When these catalysts are irradiated with UV light, photons with energy equal to or greater than their band gap energy excite electrons (e⁻) from the valence band to the conduction band. This process leaves behind positively charged "holes" (h⁺) in the valence band.

These electron-hole pairs are powerful redox agents. The holes can directly oxidize the dye molecules adsorbed on the catalyst's surface. Concurrently, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further lead to the formation of other reactive oxygen species, including •OH radicals. mdpi.com These hydroxyl radicals are extremely potent, non-selective oxidizing agents that attack the dye's chromophoric groups, leading to the cleavage of azo bonds (-N=N-) and the breakdown of the aromatic rings, resulting in decolorization and degradation. mdpi.com Studies have shown that both ZnO and TiO2 are effective, with ZnO sometimes exhibiting higher degradation efficiency under certain conditions. researchgate.netnih.gov

CatalystOptimal pHOptimal Catalyst Dose (g/L)Key FindingsReference
ZnO10 (near)1.2 - 2.1Often shows higher or similar photocatalytic activity compared to TiO2 for reactive dyes. researchgate.netmdpi.com
TiO₂4 - 6.50.8A widely used, stable, and effective photocatalyst for dye degradation. researchgate.netmdpi.com

The photocatalytic degradation of reactive dyes often follows pseudo-first-order kinetics. researchgate.netmdpi.com This is frequently described by the Langmuir-Hinshelwood (L-H) kinetic model, which relates the degradation rate to the concentration of the dye and its adsorption on the catalyst surface. mdpi.com The rate of degradation is influenced by several factors, including the initial dye concentration, catalyst loading, pH of the solution, and the intensity of UV irradiation. nih.gov

The primary goal of AOPs is the complete mineralization of organic pollutants into harmless inorganic substances. During the photocatalytic degradation of this compound, the complex dye molecule is broken down into various smaller intermediate by-products. The initial attack by hydroxyl radicals typically targets the azo bond, leading to the formation of aromatic amines and other derivatives. mdpi.com

Further oxidation leads to the cleavage of these aromatic rings, resulting in the formation of low-molecular-weight organic acids such as formic acid and oxalic acid. mdpi.comnih.gov These aliphatic intermediates are subsequently oxidized further. The complete mineralization pathway concludes with the conversion of these organic acids into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) from the sulfonic acid groups and amino groups, respectively. mdpi.comnih.gov The progress of mineralization is often monitored by measuring the reduction in Total Organic Carbon (TOC) over the course of the treatment.

Ozonation is another powerful AOP used for treating textile wastewater. mdpi.com Ozone (O₃) is a strong oxidizing agent that can effectively decolorize reactive dyes by attacking their chromophores. nih.gov The process can be enhanced when combined with catalysts or UV light. uni-lj.si

The degradation of organic compounds by ozone in an aqueous solution occurs through two primary pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals generated from ozone decomposition. nih.govmdpi.com

Direct Ozone Reaction: This pathway involves an electrophilic attack by the ozone molecule itself. mdpi.com It is highly selective and primarily targets electron-rich moieties within the dye structure, such as C=C double bonds, N=N azo linkages, and activated aromatic rings. mdpi.com Direct ozone reactions are more dominant under acidic pH conditions. mdpi.com This reaction is effective for cleaving the chromophore, leading to rapid decolorization, but it may result in incomplete mineralization, leaving behind refractory intermediates.

Hydroxyl Radical-Mediated Oxidation: In neutral or alkaline solutions, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals (•OH). nih.govmdpi.com These radicals are much more powerful and less selective oxidizing agents than molecular ozone. mdpi.com The indirect pathway, therefore, leads to a more complete degradation of the dye molecule and its intermediates. acs.org By promoting the formation of •OH radicals, the efficiency of mineralization can be significantly enhanced, leading to a greater reduction in both color and COD. mdpi.com The balance between these two reaction pathways can be controlled by adjusting the pH of the wastewater. mdpi.com

Reaction PathwayPrimary OxidantReaction CharacteristicsFavorable pH ConditionReference
Direct ReactionMolecular Ozone (O₃)Selective, electrophilic attack on electron-rich sites (e.g., azo bonds).Acidic mdpi.com
Indirect ReactionHydroxyl Radical (•OH)Non-selective, powerful oxidation of a wide range of organic compounds.Neutral to Alkaline nih.govmdpi.com

Fenton and Photo-Fenton Oxidation Systems

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have proven effective in degrading recalcitrant organic pollutants like this compound. The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to generate highly reactive hydroxyl radicals (•OH). The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH radical production.

The effectiveness of these systems is highly dependent on several operational parameters, including the concentrations of Fe²⁺ and H₂O₂, pH, and temperature. The optimal pH for the Fenton process is typically around 3. At higher pH values, the iron precipitates as ferric hydroxide, reducing the availability of the catalyst and consequently the efficiency of the process.

Research has shown that the photo-Fenton process generally exhibits higher degradation efficiency compared to the conventional Fenton process. For example, one study on the degradation of Crystal Violet dye found that the photo-Fenton process achieved a 44% degradation in 60 minutes, whereas the Fenton process alone resulted in 35% degradation under the same conditions. The degradation of reactive dyes by these processes typically follows pseudo-first-order kinetics.

Table 2: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation

ProcessKey ReagentsOptimal pHTypical Efficiency
FentonFe²⁺, H₂O₂~3Good
Photo-FentonFe²⁺, H₂O₂, UV/Visible Light~3Excellent

This table provides a general comparison based on findings from various studies on reactive dye degradation.

Electrochemical Degradation Pathways

Electrooxidation is an electrochemical method that utilizes an electric current to oxidize pollutants. The degradation of this compound can be achieved either through direct oxidation at the anode surface or indirect oxidation via electrochemically generated oxidants like hypochlorite (B82951) or hydroxyl radicals. The choice of anode material is a critical factor that significantly influences the efficiency and mechanism of the degradation process.

Anodes with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) and Ti/RuO₂, are known to be highly effective for the mineralization of organic pollutants. These materials promote the generation of physisorbed hydroxyl radicals, which are powerful oxidizing agents. For instance, the use of a Ti/RuO₂ anode has been shown to be effective in the degradation of reactive dyes, with the process being enhanced by the presence of supporting electrolytes like NaCl, which can lead to the formation of active chlorine species. The degradation of Reactive Yellow 3 at a platinum electrode has been observed to be an irreversible and diffusion-controlled process.

The efficiency of electrooxidation is also dependent on operational parameters such as current density, pH, and the composition of the electrolyte. Increasing the current density can enhance the degradation rate, but it also increases energy consumption.

Table 3: Common Anode Materials in Electrooxidation and Their Characteristics

Anode MaterialKey FeaturesTypical Pollutants Degraded
Ti/RuO₂High electrocatalytic activity, good stabilityReactive dyes, phenols
Boron-Doped Diamond (BDD)Very high oxygen evolution overpotential, high efficiencyA wide range of recalcitrant organics
Platinum (Pt)Good conductivity and stabilityVarious organic compounds

This table summarizes the characteristics of some commonly used anode materials in the electrooxidation of organic pollutants.

Electrocoagulation is an electrochemical process where coagulants are generated in situ by the electrolytic oxidation of a sacrificial anode, typically made of aluminum or iron. These metal ions then hydrolyze to form a series of monomeric and polymeric hydroxyl complexes, which can effectively remove pollutants from water through precipitation and adsorption.

The removal of reactive dyes by electrocoagulation is influenced by several factors, including the electrode material, current density, pH, and the presence of electrolytes. For instance, a study on the removal of a reactive dye using aluminum electrodes achieved a removal efficiency of 99.9% at a pH of 6.5-7 and a voltage of 14 Volts. The initial pH of the solution can affect the speciation of the metal hydroxides and the surface charge of the dye molecules, thereby influencing the removal efficiency. While some studies report optimal removal in a neutral pH range, others have found high efficiency across a wider pH spectrum.

The process involves the formation of flocs that entrap the dye molecules, which can then be separated from the water by sedimentation or flotation. The addition of an electrolyte like NaCl can improve the conductivity of the solution and enhance the removal efficiency.

Table 4: Effect of Operating Parameters on Electrocoagulation of Reactive Dyes

ParameterEffect on Removal Efficiency
Current DensityIncreases with increasing current density up to an optimal point
pHInfluences the formation of metal hydroxides and dye speciation; optimal pH can vary
Electrode MaterialDetermines the type of coagulant generated (e.g., Al(OH)₃, Fe(OH)₃)
Electrolyte ConcentrationCan enhance conductivity and removal efficiency

This table summarizes the general influence of key operational parameters on the electrocoagulation process for reactive dye removal.

Ionizing Radiation-Induced Degradation Mechanisms

Ionizing radiation, such as gamma rays and electron beams, can be used to degrade this compound in aqueous solutions. The primary mechanism of degradation is the radiolysis of water, which generates highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species then attack the dye molecules, leading to the cleavage of chromophoric groups and the breakdown of the molecular structure.

The efficiency of radiation-induced degradation is dependent on the absorbed dose, the initial concentration of the dye, the pH of the solution, and the presence of additives. Generally, the degradation efficiency increases with an increasing absorbed dose. However, at higher initial dye concentrations, the degradation efficiency may decrease due to the scavenging of reactive species by the dye molecules themselves.

The pH of the solution can also influence the degradation process. For some reactive dyes, degradation is more effective in acidic conditions. The addition of hydrogen peroxide (H₂O₂) can enhance the degradation efficiency by increasing the yield of hydroxyl radicals. Studies have shown that a combination of gamma radiation and H₂O₂ can achieve a high degradation rate for reactive dyes.

Table 5: Factors Affecting Ionizing Radiation-Induced Degradation of Reactive Dyes

FactorInfluence on Degradation Efficiency
Absorbed DoseIncreases with increasing dose
Initial Dye ConcentrationDecreases with increasing concentration
pHCan be significant; optimal pH is dye-specific
Additives (e.g., H₂O₂)Can enhance degradation by increasing radical formation

This table outlines the key factors influencing the degradation of reactive dyes by ionizing radiation.

Adsorption Mechanisms and Technologies for this compound Removal

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, low cost, and the availability of a wide range of adsorbents. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Various materials have been investigated for the adsorption of reactive yellow dyes, including activated carbon, animal bone meal, and modified agricultural wastes like spent coffee grounds. Activated carbon is a popular choice due to its high surface area and porous structure. The adsorption capacity of an adsorbent is influenced by several factors, such as the initial dye concentration, adsorbent dosage, pH, and temperature.

The pH of the solution plays a crucial role in the adsorption of anionic reactive dyes like this compound. Generally, the adsorption is more favorable at lower pH values. This is because at acidic pH, the surface of many adsorbents becomes positively charged, which promotes the electrostatic attraction of the negatively charged anionic dye molecules. The adsorption process can often be described by isotherm models such as the Langmuir and Freundlich models, which provide insights into the adsorption capacity and the nature of the adsorbent-adsorbate interaction. Kinetic studies are also important for understanding the rate of adsorption.

Table 6: Adsorbents for Reactive Yellow Dye Removal

AdsorbentKey Characteristics
Activated CarbonHigh surface area, well-developed porosity
Animal Bone MealLow-cost, readily available
Modified Spent Coffee GroundsUtilizes agricultural waste, can be chemically modified to enhance adsorption

This table lists some of the adsorbents that have been successfully used for the removal of reactive yellow dyes from aqueous solutions.

Development of Novel Adsorbents

The search for efficient and cost-effective adsorbents has driven innovation in materials science. Recent developments include hydrogel nanocomposites, modified biomass, and carbon nanotubes, each demonstrating unique properties for dye sequestration.

Hydrogel nanocomposites are advanced materials that combine the properties of hydrogels with nanoparticles, enhancing their mechanical strength and adsorption capabilities. ajchem-a.com Montmorillonite (B579905) (MMT) clay, a low-cost and abundant material, is often incorporated as a nanofiller into polymer matrices to create effective adsorbents for reactive dyes. ajchem-a.comresearchgate.net

In one study, hydrogel nanocomposites were synthesized using polymers like poly N-isopropylacrylamide (poly(NIPAM)) and polyacrylic acid (poly(AAC)) with sodium montmorillonite (MMT) nanofillers. ajchem-a.com These materials were characterized using techniques such as XRD, TGA, FTIR, and SEM. ajchem-a.comcivilica.com The study found that the adsorption capacity for a reactive yellow dye was optimized under acidic conditions (pH < 7), with a contact time of 90 minutes and an adsorbent dosage of 0.05 g. ajchem-a.com The poly(AAC) nanocomposite, in particular, exhibited a high adsorption capacity. ajchem-a.com The mechanism involves both surface adsorption and electrostatic attraction between the nanocomposite and the anionic dye molecules. researchgate.net

Table 1: Maximum Adsorption Capacities of Montmorillonite-Based Hydrogel Nanocomposites for Reactive Yellow Dye

Adsorbent Material Maximum Adsorption Capacity (mg/g)
Poly(AAC) Nanocomposite 168.3
Poly(NIPAM-co-AAC) Nanocomposite 128.9
Poly(NIPAM) Nanocomposite 108.22

Data sourced from a study on reactive yellow dye removal using MMT-based hydrogel nanocomposites. ajchem-a.com

Activated carbon is a well-established adsorbent due to its high surface area and porous structure. scirp.org However, its cost has prompted research into low-cost alternatives, particularly those derived from agricultural waste. researchgate.net Biomass such as wheat and rice husks can be modified to enhance their adsorption capabilities for reactive dyes. academicjournals.orgsciencepublishinggroup.com

Studies have investigated raw and modified wheat straw as an adsorbent for reactive yellow dye. sciencepublishinggroup.com Modification with a cationic surfactant was shown to improve its performance. sciencepublishinggroup.com Similarly, wheat husk activated with perchloric acid (HClO₄) has been used to effectively remove C.I. Reactive Yellow 15, with optimal conditions found at acidic to neutral pH. researchgate.net Rice husk, another abundant agricultural byproduct, has also been employed as an effective, low-cost adsorbent for various dyes. ubd.edu.bn Padding rice and wheat husks with chitosan (B1678972) has been shown to enhance their removal tendency for reactive dyes. academicjournals.org

Table 2: Research Findings on Biomass-Based Adsorbents for Reactive Dyes

Adsorbent Target Dye Key Finding
Modified Wheat Straw Reactive Yellow Dye Adsorption behavior was successfully modeled using kinetic and isotherm studies. sciencepublishinggroup.com
Activated Wheat Husk C.I. Reactive Yellow 15 Effective removal (about 94.58%) was achieved under optimized conditions. researchgate.net
Chitosan-Padded Rice Husk (CRH) Reactive Red 195 Showed approximately 83% dye removal tendency. academicjournals.org
Chitosan-Padded Wheat Husk (CWH) Reactive Red 195 Showed approximately 79% dye removal tendency. academicjournals.org

Carbon nanotubes (CNTs) are considered a new generation of adsorbents due to their unique nanostructure, high surface-to-volume ratio, and excellent chemical properties. nih.gov Multi-walled carbon nanotubes (MWCNTs) have been successfully used for the removal of reactive dyes, including Reactive Yellow 81, from aqueous solutions. mdpi.comresearchgate.net

The adsorption process using MWCNTs is highly dependent on the pH of the solution. mdpi.com For Reactive Yellow 81, the optimal adsorption was observed at a pH of 2. researchgate.net The high specific surface area of CNTs allows for rapid and efficient reduction of pollutants in wastewater. mdpi.com

Adsorption Isotherm and Kinetic Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase. preprints.org The Langmuir and Freundlich models are the most commonly applied isotherms. sciencepublishinggroup.compreprints.org

The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is empirical and describes adsorption on heterogeneous surfaces. ajchem-a.comekb.eg

Hydrogel Nanocomposites : For the adsorption of reactive yellow dye on montmorillonite-based hydrogel nanocomposites, the Freundlich model demonstrated a superior fit to the experimental data, suggesting a heterogeneous surface. ajchem-a.com

Modified Biomass : Studies on modified wheat straw showed that the adsorption process followed both the Langmuir and Freundlich models, indicating chemical adsorption. sciencepublishinggroup.com For activated wheat husk adsorbing C.I. Reactive Yellow 15, the Langmuir isotherm was found to be the most appropriate model. researchgate.net

Carbon Nanotubes : The equilibrium data for the adsorption of Reactive Yellow 81 on MWCNTs were best described by the Langmuir isotherm model, indicating monolayer adsorption. researchgate.net

Table 3: Best-Fit Isotherm Models for Various Adsorbents

Adsorbent Type Target Dye Best-Fit Isotherm Model(s)
Montmorillonite-Based Hydrogel Reactive Yellow Freundlich ajchem-a.com
Modified Wheat Straw Reactive Yellow Langmuir and Freundlich sciencepublishinggroup.com
Activated Wheat Husk C.I. Reactive Yellow 15 Langmuir researchgate.net
Multi-Walled Carbon Nanotubes Reactive Yellow 81 Langmuir researchgate.net

Adsorption kinetics describe the rate of dye uptake and provide information about the controlling mechanism of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data. hist.hr

The pseudo-first-order model typically describes the initial stages of adsorption, while the pseudo-second-order model often implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. ajchem-a.comnih.gov

Hydrogel Nanocomposites : The adsorption of reactive yellow dye onto montmorillonite-based hydrogels was found to adhere to the pseudo-second-order kinetic model, suggesting that the process is primarily controlled by chemical adsorption. ajchem-a.comajchem-a.com

Modified Biomass : For modified wheat straw, the pseudo-second-order model also provided the best fit for the experimental data. sciencepublishinggroup.com

Carbon Nanotubes : In the case of Reactive Yellow 81 and Reactive Blue 116 adsorption on MWCNTs, the pseudo-first-order kinetic model provided a better approximation of the experimental data compared to the pseudo-second-order model. researchgate.net

Table 4: Best-Fit Kinetic Models for Various Adsorbents

Adsorbent Type Target Dye Best-Fit Kinetic Model
Montmorillonite-Based Hydrogel Reactive Yellow Pseudo-Second-Order ajchem-a.com
Modified Wheat Straw Reactive Yellow Pseudo-Second-Order sciencepublishinggroup.com
Multi-Walled Carbon Nanotubes Reactive Yellow 81 Pseudo-First-Order researchgate.net

Thermodynamic Characterization of Adsorption Processes (e.g., Enthalpy, Entropy Changes)

The thermodynamic feasibility and spontaneity of the adsorption of this compound onto various adsorbents are evaluated through key parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the nature of the adsorption process.

Thermodynamic studies on analogous reactive dyes indicate that the adsorption process is generally spontaneous. researchgate.netresearchgate.net For instance, the adsorption of C.I. Reactive Yellow 2 onto activated carbon showed negative values for Gibbs free energy (ΔG°), confirming the spontaneous nature of the process at the temperatures investigated (298–328 K). researchgate.net The enthalpy of adsorption (ΔH°) for the same dye was calculated at 36.2 kJ/mol, indicating that the process is endothermic, meaning it is favored by an increase in temperature. researchgate.net An endothermic process suggests that the adsorption mechanism may involve chemisorption. researchgate.net

Table 1: Thermodynamic Parameters for the Adsorption of a C.I. Reactive Yellow Dye

ParameterSymbolValueIndication
Gibbs Free EnergyΔG°NegativeSpontaneous process
EnthalpyΔH°+36.2 kJ/molEndothermic process, favored by higher temperatures
EntropyΔS°PositiveIncreased randomness at the solid-solution interface

Data based on C.I. Reactive Yellow 2 as an analogue. researchgate.net

Influence of Solution Chemistry (pH, Ionic Strength) on Adsorption Behavior

The chemistry of the aqueous solution, particularly its pH and ionic strength, significantly impacts the adsorption efficiency of anionic dyes like this compound.

Influence of pH: The pH of the solution is a critical factor that affects both the surface charge of the adsorbent and the ionization of the dye molecule. nih.govrsc.org For anionic reactive dyes, adsorption is generally more favorable under acidic conditions. researchgate.netresearchgate.net In an acidic medium (low pH), the surface of many common adsorbents becomes protonated, acquiring a net positive charge. This positive charge enhances the electrostatic attraction between the adsorbent and the negatively charged sulfonate groups (–SO₃⁻) of the reactive dye molecule, leading to increased adsorption capacity. researchgate.net Conversely, in basic solutions (high pH), the adsorbent surface tends to be negatively charged, causing electrostatic repulsion with the anionic dye molecules and thus reducing adsorption efficiency. researchgate.net

Influence of Ionic Strength: The presence of salts in the wastewater, which determines the ionic strength, can have a complex effect on dye adsorption. For C.I. Reactive Yellow 2, studies have shown that an increase in ionic strength (e.g., by adding NaCl) can lead to an increase in dye removal. researchgate.net This phenomenon is often attributed to the aggregation of reactive dye molecules in the solution at higher salt concentrations. researchgate.net Additionally, the increased concentration of counter-ions (like Na⁺) can screen the electrostatic repulsion between the adsorbed dye molecules and those in the solution, thereby promoting further adsorption. researchgate.net However, in some systems, excessively high ionic strength can also create competition for active sites on the adsorbent, potentially reducing efficiency.

Biological Degradation and Bioremediation Approaches

Bioremediation offers an eco-friendly and cost-effective alternative to conventional physicochemical methods for treating effluents containing this compound. This approach utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to decolorize and degrade the dye molecules into simpler, less toxic compounds. ijcmas.comnih.gov

Microbial Decolorization and Biodegradation by Bacterial and Fungal Strains

A wide variety of bacterial and fungal strains have demonstrated the ability to decolorize and biodegrade reactive azo dyes. Bacterial consortia, which are mixed communities of different bacterial species, often exhibit higher and more stable decolorization activity compared to individual strains due to synergistic metabolic activities. nih.govresearchgate.net For example, a consortium of Enterobacter asburiae and Enterobacter cloacae has been shown to effectively decolorize Reactive Yellow-145, achieving 98.78% decolorization within 12 hours under optimized conditions. researchgate.net Other bacterial genera such as Pseudomonas, Bacillus, and Proteus are also known for their dye-degrading capabilities. ijcmas.comnih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are highly effective in degrading a broad spectrum of dyes, including reactive azo dyes. ijcmas.comnih.gov Their efficacy stems from the secretion of powerful, non-specific extracellular enzymes. ijcmas.com Fungi can degrade dyes through both biosorption onto their mycelial mass and enzymatic breakdown. nih.gov Strains like Aspergillus niger have also been reported to effectively decolorize and biodegrade reactive dyes. nih.gov

Role of Specific Enzyme Systems (e.g., Azo Reductases, Ligninolytic Enzymes)

The microbial degradation of this compound is an enzyme-mediated process. The initial and most critical step is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This is typically achieved by azoreductases , enzymes that catalyze the reductive cleavage of the azo linkage, usually under anaerobic or microaerophilic conditions. researchgate.netnih.govfrontiersin.org This reaction breaks the dye molecule into smaller, colorless aromatic amines. frontiersin.org

Following the initial reductive cleavage, the resulting aromatic amines are often further degraded under aerobic conditions. nih.gov This aerobic degradation is primarily carried out by oxidative enzymes, including ligninolytic enzymes such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). frontiersin.orgmdpi.com These enzymes, commonly produced by white-rot fungi, have a broad substrate specificity and can oxidize a wide range of aromatic compounds, leading to their mineralization into simpler molecules like CO₂, H₂O, and inorganic salts. nih.govresearchgate.net

Identification of Biodegradation Metabolites and Proposed Pathways

The biodegradation of this compound begins with the reductive cleavage of the azo bond by azoreductases, leading to the formation of intermediate aromatic amines. These intermediates are then subjected to further enzymatic reactions such as deamination, desulfonation, and ring cleavage.

Analysis using techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) on the degradation of a similar dye, Reactive Yellow-145, has helped identify several smaller metabolites. researchgate.net The proposed pathway involves the initial breakdown into aromatic amines, which are then further transformed into various organic compounds. Phytotoxicity tests on these final metabolites have shown them to be significantly less toxic than the parent dye molecule, indicating successful detoxification through the bioremediation process. researchgate.net

Table 2: Identified Biodegradation Metabolites of a Structurally Similar Reactive Yellow Azo Dye

Metabolite IdentifiedChemical Class
5-Nitroso-2, 4, 6-triaminopyrimidinePyrimidine (B1678525) derivative
2-Cyclohexen-1-olCyclic alcohol
Octahydroquinoline-9-hydroxyperoxideQuinoline derivative
Hexadecanoic acid, methyl esterFatty acid methyl ester
9-Octadecanoic acid, methyl esterFatty acid methyl ester
Tetramethyl-2-hexadecen-1-olUnsaturated alcohol

Data based on the biodegradation of Reactive Yellow-145. researchgate.net

Biosorption Potential of Microbial Biomass and Algae

Biosorption is a remediation process where dye molecules are adsorbed onto the surface of microbial biomass. This can involve both living and non-living (dead) biomass from bacteria, fungi, yeast, and algae. ijcmas.combhu.ac.in Non-living biomass is often preferred as it is not affected by effluent toxicity and does not require a nutrient supply. ijcmas.com

The cell walls of microorganisms are rich in functional groups such as carboxyl, hydroxyl, amine, and phosphonate (B1237965) groups, which serve as binding sites for dye molecules. ijcmas.com Bacterial biomass from species like Corynebacterium glutamicum and Pseudomonas luteola has been used as a biosorbent for reactive yellow dyes. ijcmas.com Fungal biomass, such as that from Gibberella fujikuroi, can be immobilized on carrier materials like maize tassels to create effective biocomposites for dye removal, achieving biosorption yields over 95%. nih.gov

Algae, both microalgae and macroalgae, represent a high-potential biosorbent due to their abundance, high surface area, and strong binding affinity. ijcmas.commdpi.com Species like Spirogyra sp. have been shown to effectively biosorb reactive yellow dyes from aqueous solutions. ijcmas.com The process is a surface phenomenon, where the dye accumulates on the biomass surface without being metabolized, making it a rapid and efficient method for color removal from textile wastewater.

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Carbon Sources)

The efficiency of microbial degradation of azo dyes like this compound is significantly influenced by various physicochemical parameters. jmbfs.orgresearchgate.net Optimizing these conditions is crucial for enhancing the enzymatic activities of microorganisms, thereby achieving maximal decolorization and mineralization rates. The key parameters that govern the efficacy of the bioremediation process include pH, temperature, and the availability of supplementary carbon sources. jmbfs.org While specific data on this compound is limited in publicly available research, studies on other reactive yellow dyes provide critical insights into the optimal conditions required for their biological treatment.

pH

The pH of the medium is a pivotal factor that affects the enzymatic activity of microorganisms and the transport of dye molecules across the bacterial cell membrane. jmbfs.org The optimal pH for most dye-degrading bacteria typically falls within the neutral to slightly alkaline range, generally between 6.0 and 10.0. jmbfs.org For instance, in the degradation of a reactive yellow dye by Proteus mirabilis, the maximum decolorization was observed at a pH range of 7.0 to 8.0. researchgate.net Similarly, studies on other reactive dyes using bacteria like Pseudomonas putida and Bacillus licheniformis have identified an optimal pH of 7.0 for effective decolorization. researchgate.netbiotech-asia.org The pH influences the ionization state of both the dye molecules and the bacterial cell surface, which can impact the adsorption and subsequent degradation of the dye.

Table 1: Effect of pH on the Bioremediation of Various Reactive Dyes

Microorganism Dye Optimal pH Decolorization Efficiency (%) Reference
Proteus mirabilis Reactive Yellow EXF 7.0 - 8.0 >95% researchgate.net
Pseudomonas putida Reactive Red 195 7.0 High researchgate.netbiotech-asia.org
Bacillus megaterium Turquoise Blue Dye 7.0 Maximum researchgate.net
Klebsiella oxytoca Reactive Black 7.0 ~100% omicsonline.org
Bacillus subtilis Reactive Black 7.0 ~100% omicsonline.org

Temperature

Temperature plays a critical role in controlling the growth rate and metabolic activities of the microorganisms involved in bioremediation. jmbfs.org Different bacterial strains have optimal temperature ranges for growth and enzymatic function. Most dye degradation studies report optimal temperatures in the mesophilic range, typically between 30°C and 40°C. For example, the decolorization of Reactive Yellow EXF by Proteus mirabilis was found to be maximal at 40°C. researchgate.net Similarly, a study involving Bacillus licheniformis and Pseudomonas putida for the degradation of various reactive dyes, including Reactive Yellow 17, identified the optimal temperature to be 37°C. biotech-asia.org Temperatures outside the optimal range can lead to reduced enzyme activity or even thermal deactivation, thereby decreasing the rate of dye degradation. omicsonline.org

Table 2: Effect of Temperature on the Bioremediation of Various Reactive Dyes

Microorganism Dye Optimal Temperature (°C) Decolorization Efficiency (%) Reference
Proteus mirabilis Reactive Yellow EXF 40 >95% researchgate.net
Pseudomonas putida Reactive Dyes (including RY 17) 37 High biotech-asia.org
Bacillus licheniformis Reactive Dyes (including RY 17) 37 High biotech-asia.org
Klebsiella sp. Disperse Yellow 35 High jmbfs.org
Bacillus subtilis Reactive Black 32 ~100% omicsonline.org

Carbon Sources

The presence of an additional carbon source is often essential for the effective bioremediation of azo dyes. nih.gov Since many microorganisms cannot utilize the complex structure of azo dyes as their sole source of carbon and energy, a co-substrate is required to support microbial growth and provide the necessary reducing equivalents for the cleavage of the azo bond (-N=N-). nih.govijcmas.com Various carbon sources have been studied to determine their effect on dye decolorization.

Research on the degradation of Remazol Golden Yellow by several bacterial strains, including Bacillus sp., found that starch and yeast extract were effective co-substrates that promoted maximum decolorization. nih.gov Another study on Reactive Yellow EXF demonstrated that yeast extract, when used as a carbon source, resulted in over 95% color removal. researchgate.net The choice of carbon source can significantly impact the metabolic pathways and the production of specific enzymes, like azoreductase, which are responsible for the initial breakdown of the dye molecule. ijcmas.comnih.gov

Table 3: Effect of Carbon Sources on the Bioremediation of Various Reactive Dyes

Microorganism Dye Optimal Carbon Source Decolorization Efficiency (%) Reference
Proteus mirabilis Reactive Yellow EXF Yeast Extract >95% researchgate.net
Bacillus sp. (ESL-52) Remazol Golden Yellow Starch Maximum nih.gov
Staphylococcus sp. (ES-37) Remazol Golden Yellow Lactose 84.16% nih.gov
Pseudomonas putida Reactive Red 195 Glucose High researchgate.netbiotech-asia.org
Bacillus licheniformis Reactive Red 195 Glucose High researchgate.netbiotech-asia.org

Computational and Modeling Approaches in C.i. Reactive Yellow 25 Research

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations provide a foundational understanding of a molecule's electronic structure, which governs its reactivity, color, and stability. These ab initio methods are crucial for elucidating reaction mechanisms that are difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of reactive azo dyes, DFT is employed to calculate geometric parameters, energies of frontier molecular orbitals (HOMO and LUMO), and absorption wavelengths. mdpi.com These calculations provide critical insights into the dye's reactivity and the energetic favorability of reaction pathways, such as the cleavage of the characteristic azo bond (–N=N–) during degradation processes.

Researchers utilize DFT to model the transition states of reactions, determining the activation energy required for processes like hydrolysis or photocatalytic degradation. For instance, studies on other azo dyes have used DFT to understand how protonation affects the electronic structure and color of the dye. preprints.orgpreprints.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is instrumental in predicting the dye's susceptibility to oxidative or reductive cleavage. A smaller energy gap generally implies higher reactivity. These theoretical findings help in designing more efficient degradation strategies.

Table 1: Key Parameters Calculable by DFT for Azo Dye Analysis

Parameter Significance in Dye Research Typical Application
Optimized Molecular Geometry Provides the most stable 3D structure of the dye molecule, including bond lengths and angles. Foundation for all other electronic property calculations.
HOMO-LUMO Energy Gap Indicates the chemical reactivity and the energy required for electronic excitation. Predicts susceptibility to degradation and correlates with the wavelength of maximum absorption.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify regions prone to electrophilic or nucleophilic attack. Helps in understanding reaction mechanisms, such as where an oxidizing agent like a hydroxyl radical will attack the dye molecule. mdpi.com
Absorption Wavelength (λmax) Predicts the color of the dye by calculating the energy of electronic transitions. Validates the computational model against experimental UV-Vis spectra and explains color changes during reactions. mdpi.com

| Reaction Pathway Energetics | Calculates the energy changes along a proposed reaction coordinate, including transition states. | Determines the activation energy for azo bond cleavage, providing mechanistic insight into degradation processes. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for studying the dynamic interactions between a dye molecule and a substrate, such as a cellulose (B213188) fiber or the surface of an adsorbent material. By simulating these interactions, MD provides a detailed view of the binding process, orientation of the dye molecule, and the intermolecular forces involved. nih.gov

In the context of dyeing, MD simulations can model how C.I. Reactive Yellow 25 approaches and binds to the functional groups on a cotton fiber. These simulations can reveal the role of van der Waals forces, hydrogen bonding, and electrostatic interactions in the initial adsorption (exhaustion) phase, which precedes the formation of the covalent bond. sdc.org.uk Similarly, when studying dye removal via adsorption, MD can illustrate how the dye interacts with the active sites of an adsorbent, helping to explain why certain materials are more effective than others. These simulations can predict binding affinities and conformational changes in the dye molecule upon adsorption, offering insights that guide the development of novel adsorbents with enhanced performance. mdpi.com

Process Optimization and Predictive Modeling

Predictive modeling techniques are used to forecast the outcome of dyeing or degradation processes based on a set of input variables. These models are essential for optimizing process efficiency, reducing waste, and ensuring consistent results in industrial applications.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly effective for scenarios where multiple input variables influence a performance measure, or "response." mdpi.com In research on reactive dyes, RSM is widely applied to optimize the conditions for both dyeing and degradation.

For degradation processes, RSM can identify the optimal settings for variables like pH, initial dye concentration, catalyst dosage, and temperature to achieve the maximum color removal efficiency. researchgate.netasianpubs.orgd-nb.info For example, a study on the adsorptive removal of Reactive Yellow 145 utilized a Central Composite Design (CCD), a common RSM technique, to optimize the preparation of activated carbon from teff straw. The model determined the ideal activation temperature, time, and chemical ratio to maximize dye removal. mdpi.com

Table 2: Example of RSM Optimization for Reactive Dye Removal (Based on data for a similar reactive dye, C.I. Reactive Yellow 145)

Factor Investigated Range Optimal Value for Max. Removal
Initial pH 2 - 10 2
Adsorbent Dose (g/L) 0.1 - 0.5 0.3
Initial Dye Conc. (mg/L) 10 - 50 30
Contact Time (min) 30 - 150 120

| Predicted Removal Efficiency (%) | - | >99% |

This table illustrates how RSM is used to find the combination of variables that yields the best outcome, based on findings for Reactive Yellow 145. mdpi.com

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between input and output variables without requiring an explicit mathematical equation. scispace.com ANNs are increasingly used to predict the performance of dye removal processes with high accuracy. mdpi.com

In a typical ANN model for dye degradation, input neurons might represent process variables such as initial dye concentration, pH, catalyst loading, and irradiation time. The output neuron represents the predicted dye removal efficiency. tsijournals.com The network is "trained" using a large set of experimental data, allowing it to learn the intricate relationships between the variables. Once trained, the ANN can predict the outcome for new, untested combinations of inputs, making it a powerful tool for process simulation and optimization. The performance of ANN models is often compared with statistical models like RSM, with ANNs frequently demonstrating superior predictive accuracy due to their ability to capture highly non-linear behavior. mdpi.comtsijournals.com

To fully characterize a dye removal process, researchers develop kinetic and isotherm models based on experimental data. These models are fundamental for understanding the mechanism of adsorption and for designing efficient treatment systems.

Kinetic Models: These models describe the rate at which a dye is adsorbed onto a material. The pseudo-first-order and pseudo-second-order models are the most commonly used. The pseudo-second-order model often provides a better fit for the chemisorption of reactive dyes, suggesting that the rate-limiting step involves chemical bonding between the dye and the adsorbent. sciencepublishinggroup.com The intra-particle diffusion model is also used to determine if the diffusion of dye molecules into the pores of the adsorbent is the rate-controlling step. sciencepublishinggroup.com

Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. nih.gov For many reactive dye adsorption systems, the experimental data fits well with both Langmuir and Freundlich models, indicating a complex adsorption process that may involve both physical and chemical interactions. sciencepublishinggroup.com

Table 3: Common Kinetic and Isotherm Models in Reactive Dye Adsorption Studies

Model Type Model Name Key Assumption / Description Information Gained
Kinetic Pseudo-First-Order Assumes the rate of adsorption is proportional to the number of unoccupied sites. Rate constant (k₁)
Kinetic Pseudo-Second-Order Assumes the rate-limiting step is chemisorption involving valence forces. Rate constant (k₂) and equilibrium adsorption capacity (qₑ)
Isotherm Langmuir Describes monolayer adsorption on a homogeneous surface with a finite number of identical sites. Maximum monolayer adsorption capacity (qₘ) and Langmuir constant (Kₗ)

| Isotherm | Freundlich | An empirical model for multilayer adsorption on a heterogeneous surface. | Adsorption capacity (K₣) and intensity (n) |

Future Research Directions and Emerging Applications

Integration of Multi-Disciplinary Approaches for Holistic Understanding of C.I. Reactive Yellow 25 Behavior

A comprehensive understanding of this compound necessitates a shift from isolated chemical analysis to an integrated, multi-disciplinary approach. By combining computational modeling with advanced analytical techniques, researchers can create a holistic picture of the dye's behavior from molecular interactions to its ultimate environmental fate.

Future research will likely focus on physico-chemical modeling to simulate the diffusion-reaction processes that govern the dyeing of textile fibers. researchgate.net Mathematical models can predict the behavior of fixation efficiency under various conditions, such as in two-stage exhaustion processes, providing insights into how diffusion influences dye uptake. researchgate.net Such computational simulations, validated by experimental data, can help optimize dyeing parameters to maximize efficiency and minimize waste. mdpi.com

Advanced spectroscopic and analytical methods are crucial for validating these models and investigating the dye's chemical transformations. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) can be used to conduct kinetic studies on the hydrolysis of reactive dyes, a competing reaction that leads to the formation of inactive dye and reduces efficiency. irjet.net Capillary Electrophoresis (CE) offers a fast and efficient method for analyzing structurally different reactive dyes and their hydrolysis products, which is essential for monitoring the dye's state in dyebaths and effluents. researchgate.net Spectroscopic studies, including UV-Vis and fluorescence spectroscopy, can elucidate the intermolecular interactions between the anionic dye and cationic modifiers on fabric surfaces, revealing the mechanisms of dye-fiber bonding. mdpi.com This multi-faceted approach, blending predictive modeling with empirical analysis, is key to unlocking a complete understanding of this compound's lifecycle.

Development of Sustainable and Eco-Friendly Dyeing and Wastewater Treatment Technologies for Reactive Dyes

The textile industry's environmental footprint, particularly its high consumption of water and energy, has catalyzed research into sustainable alternatives for dyeing and wastewater remediation. hkrita.com

Sustainable Dyeing Technologies:

A primary focus of innovation is the development of waterless dyeing techniques. Supercritical carbon dioxide (scCO₂) dyeing has emerged as a promising eco-friendly alternative to conventional water-based methods. researchgate.net In this process, CO₂ is brought to a supercritical state where it exhibits the properties of both a liquid and a gas, acting as a non-toxic and recyclable solvent for the dye. sustainability-directory.comtextilernd.com This technology eliminates wastewater generation, reduces energy consumption by removing the need for drying, and allows for the recycling of unfixed dye. fibre2fashion.com Research has demonstrated that vinyl sulfone reactive dyes can achieve high fixation percentages (70-92%) on various fibers in scCO₂ saturated with water. researchgate.net

Eco-Friendly Wastewater Treatment:

Even with more efficient dyeing, the treatment of effluents containing residual reactive dyes remains a critical challenge. Advanced Oxidation Processes (AOPs) are a highly effective class of technologies for degrading complex organic molecules like this compound. These methods are based on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can break down the dye's chromophore. researchgate.net

Several AOPs have proven effective for degrading reactive yellow dyes:

UV/H₂O₂: This process combines ultraviolet light with hydrogen peroxide to generate hydroxyl radicals. Studies on C.I. Reactive Yellow 145 showed that approximately 99% decolorization could be achieved within one hour under optimized acidic conditions. scispace.com

Photocatalysis: Using a semiconductor catalyst like Titanium dioxide (TiO₂) under UV irradiation, this method has achieved removal efficiency of over 95% for reactive yellow dyes in continuous reactor systems.

Gamma Radiation: High-energy gamma radiation, alone or combined with H₂O₂, can effectively degrade reactive dyes, achieving up to 99% degradation and significantly reducing the cytotoxicity and mutagenicity of the wastewater. mdpi.com

Electrooxidation: This electrochemical AOP uses anodes to generate hydroxyl radicals and other oxidizing agents to degrade reactive dyes, with studies showing high efficiency for COD reduction and color removal.

Alongside chemical treatments, biological and adsorption methods offer green alternatives. The use of enzymes, such as laccase, can decolorize reactive dyeing baths by breaking down the dye molecules. medcraveonline.comnih.gov Biosorption, which utilizes low-cost, abundant biological materials, is another promising avenue. Agricultural wastes like coffee husks and malt (B15192052) bagasse have been processed into effective adsorbents for reactive yellow dyes. tci-thaijo.orgresearchgate.net

Comparative Efficiency of Advanced Oxidation Processes (AOPs) for Reactive Yellow Dyes
AOP MethodTarget DyeKey ParametersAchieved Removal/Degradation EfficiencyReference
UV/H₂O₂C.I. Reactive Yellow 145pH 3.0, 24W UV, 5% H₂O₂, 1 hr~99% scispace.com
UV/TiO₂/H₂O₂Reactive Yellow DyepH 7, 25 mg/L TiO₂, 400 mg/L H₂O₂95.47%
Gamma Radiation/H₂O₂Reactive Yellow 1820 kGy dose, 0.6 mL H₂O₂, pH 399% mdpi.com
ElectrooxidationC.I. Reactive Yellow 17Ti/RuO₂ electrode, NaCl electrolyteHigh COD reduction and decolorization
Adsorption Capacities of Various Adsorbents for Reactive Yellow Dyes
Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (mg/g)Reference
CTAB-Modified Coffee Husk BiocharReactive Yellow 145Not specified, but removal efficiency was 83.7% tci-thaijo.org
Malt BagasseReactive Yellow Reafix BR268.75 mg/g researchgate.net
Animal Bone MealReactive Yellow 8437.52 mg/g (at 40 mg/L initial concentration) researchgate.net
Powdered Activated Carbon (PAC)Reactive Yellow 14200.7 mg/g iwaponline.com
CTAB-Modified Zeolite NaYReactive Yellow BF-3R5.35 mg/g rsdjournal.org

Exploration of this compound in Novel Material Science Contexts Beyond Traditional Dyeing

The unique chemical structure of this compound, centered around an azo functional group (-N=N-), opens avenues for its application in advanced materials science, moving beyond coloration. The azo group is a well-known chromophore that possesses photoswitchable properties, which could be harnessed for developing functional materials. wikipedia.orgwikipedia.org

One of the most promising areas for future research is the development of chemical sensors. Azo dyes are widely utilized as chromogenic probes because their color can change in response to external stimuli, such as the presence of specific metal cations or a shift in pH. mdpi.comchemrxiv.org Research could focus on synthesizing derivatives of this compound or grafting it onto polymer surfaces to create highly sensitive and selective colorimetric sensors for environmental or industrial monitoring. chemrxiv.orgresearchgate.net

Furthermore, the ability of the azobenzene (B91143) unit in azo dyes to undergo reversible trans-cis photoisomerization upon exposure to light is a key property for creating photo-responsive materials. wikipedia.orgwikipedia.org By incorporating this compound into polymer matrices, it may be possible to develop "smart" materials that change their shape, surface properties, or optical characteristics when irradiated with a specific wavelength of light. This could lead to applications in areas like optical data storage, molecular switches, and light-controllable soft robotics. The reactive group of the dye, designed to bind with cellulose (B213188), could be repurposed to covalently link the photoswitchable azo unit to various polymer backbones, creating stable and durable functional materials.


Q & A

Q. How can researchers ethically address contradictory findings in prior studies on dye toxicity?

  • Methodological Answer : Acknowledge limitations (e.g., differing test organisms) in the discussion section. Propose follow-up studies using harmonized OECD guidelines and disclose funding sources to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.